molecular formula C7H17ClN2O B1405121 N-Methyl-2-morpholinoethanamine hydrochloride CAS No. 160938-09-0

N-Methyl-2-morpholinoethanamine hydrochloride

Cat. No. B1405121
M. Wt: 180.67 g/mol
InChI Key: MQJVFGGLSUSGJF-UHFFFAOYSA-N
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Description

N-Methyl-2-morpholinoethanamine dihydrochloride, also known as N-Methyl-2-morpholinoethanamine hydrochloride, is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 . The IUPAC name for this compound is N-methyl-2-morpholinoethan-1-amine dihydrochloride .


Synthesis Analysis

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been reported in the literature . The process involves the use of morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements . The total yield of this process was reported to be 81.8% .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-morpholinoethanamine consists of a morpholine ring attached to a two-carbon chain with a terminal methylamine group . The InChI code for this compound is 1S/C7H16N2O.2ClH/c1-8-2-3-9-4-6-10-7-5-9;;/h8H,2-7H2,1H3;2*1H .


Physical And Chemical Properties Analysis

N-Methyl-2-morpholinoethanamine has a molecular weight of 144.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 144.126263138 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

N-Methyl-2-morpholinoethanamine hydrochloride and its derivatives are prominently utilized in synthesis and chemical research. For instance, the compound has been used in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, illustrating its utility in producing complex chemical structures. The synthesis process highlights the compound's compatibility with various chemical reactions, including cyclization reaction and reduction, indicating its versatility in organic synthesis (Tan Bin, 2011). Moreover, its derivatives, such as N-methylmorpholine-N-oxide, have shown high solvency and are widely used for extracting aromatic hydrocarbons, further emphasizing the compound's importance in the chemical industry (A. Markosyan et al., 2013).

Applications in Organic Synthesis

N-Methyl-2-morpholinoethanamine hydrochloride is a valuable asset in organic synthesis due to its involvement in various synthesis processes. It has been utilized in the development of an effective synthetic route for 2-morpholinoethanamine, showcasing its role in complex synthesis procedures and its adaptability in optimizing synthesis conditions for improved yields (Risheng Yao et al., 2010). Additionally, the compound has been part of the synthesis of novel N-methyl morpholine-based ionic liquids, demonstrating its application in creating catalysts for chemical reactions like Knoevenagel condensation (Hao Xu et al., 2017).

Role in Biomedical Research

In biomedical research, derivatives of N-Methyl-2-morpholinoethanamine hydrochloride have been explored for their potential applications. For example, 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, obtained from the condensation between ethoxycarbonylhydrazones and 2-morpholinoethanamine, were evaluated for their antimicrobial activities, highlighting the compound's significance in developing new antimicrobial agents (D. Sahin et al., 2012).

properties

IUPAC Name

N-methyl-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVFGGLSUSGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-morpholinoethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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